molecular formula C12H19NO B14780692 2-Amino-4-phenylhexan-1-ol

2-Amino-4-phenylhexan-1-ol

Cat. No.: B14780692
M. Wt: 193.28 g/mol
InChI Key: ZHGFRDDCVBSPEJ-UHFFFAOYSA-N
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Description

2-Amino-4-phenylhexan-1-ol is a branched-chain amino alcohol featuring a hydroxyl group at position 1, an amino group at position 2, and a phenyl substituent at position 4 of a hexane backbone.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-amino-4-phenylhexan-1-ol

InChI

InChI=1S/C12H19NO/c1-2-10(8-12(13)9-14)11-6-4-3-5-7-11/h3-7,10,12,14H,2,8-9,13H2,1H3

InChI Key

ZHGFRDDCVBSPEJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(CO)N)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-phenylhexan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation processes. This method uses a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the ketone to the desired alcohol. The process is carried out under high pressure and temperature to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-phenylhexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-phenylhexan-1-ol has a wide range of

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Property 2-Amino-4-phenylhexan-1-ol 2-Ethylhexan-1-ol 4-Phenylphenol
Molecular Formula C₁₂H₁₉NO (inferred) C₈H₁₈O C₁₂H₁₀O
Functional Groups -OH (alcohol), -NH₂ (amine), phenyl -OH (alcohol), ethyl -OH (phenol), phenyl
CAS Number Not available in sources 104-76-7 92-69-3
Key Features Amphiphilic, potential nucleophilicity Hydrophobic tail, solvent properties Acidic phenol, antimicrobial use

Physicochemical Properties

  • Hydrophobicity: The phenyl group in this compound and 4-phenylphenol enhances hydrophobicity compared to 2-ethylhexan-1-ol, which has a shorter ethyl chain. This may reduce water solubility but improve lipid membrane interactions.
  • Acidity/Basicity: The amino group in this compound introduces basicity (pKa ~9–10), contrasting with 4-phenylphenol’s acidic phenol group (pKa ~10–11) and 2-ethylhexan-1-ol’s neutral alcohol (-OH pKa ~15–16) .

Research Findings and Implications

Gaps in Data

Direct toxicological or thermodynamic data (e.g., melting point, LD50) for this compound are absent in the provided sources. Its safety protocols should be extrapolated cautiously from analogs, prioritizing amine-specific handling (e.g., ventilation, pH-neutralizing agents).

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